Fluo-3

Description

Properties

IUPAC Name |

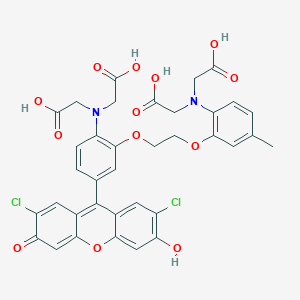

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 |

Source

|

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123632-39-3 |

Source

|

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Intracellular Calcium Imaging with Fluo-3 AM Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and applications of Fluo-3 acetoxymethyl (AM) ester for intracellular calcium imaging. Fluo-3 AM is a widely utilized fluorescent indicator essential for studying calcium signaling in various cellular contexts, including drug discovery and fundamental research.

Core Principles of Fluo-3 AM Ester

Fluo-3 AM is a cell-permeant derivative of the calcium indicator Fluo-3.[1][2][3][4] Its utility in live-cell imaging stems from a two-stage mechanism. Initially, the hydrophobic AM ester group facilitates the passive diffusion of the molecule across the plasma membrane into the cell's cytoplasm.[2][5][6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant form, Fluo-3.[1][5][7][8] This active form is a calcium chelator that exhibits a significant increase in fluorescence intensity upon binding to free calcium ions (Ca²⁺).[1][5][7][8][9]

Fluo-3 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the intracellular calcium concentration, but it does not exhibit a spectral shift upon calcium binding.[1][10] It is well-suited for use with confocal microscopy and flow cytometry due to its excitation maximum being compatible with the 488 nm argon-ion laser line.[1][6][7] While Fluo-3 is essentially non-fluorescent in the absence of calcium, its fluorescence increases by at least 40-fold upon calcium binding.[1][10]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Fluo-3. It is important to note that some of these parameters, particularly the dissociation constant (Kd), can be influenced by the intracellular environment.[1][10]

| Property | Value | Notes |

| Excitation Wavelength (Max) | 506 nm[1][6][11] | Compatible with 488 nm laser lines.[1][6][7] |

| Emission Wavelength (Max) | 526 nm[1][6][11] | |

| Dissociation Constant (Kd) for Ca²⁺ | ~390-450 nM[1][10][12] | This value can be affected by factors such as pH, temperature, and protein binding within the cell.[1][10] One study in intact cardiomyocytes estimated the intracellular Kd to be around 898 nM.[13] |

| Fluorescence Enhancement | >40-fold[1][10] | Increase in fluorescence intensity upon saturation with Ca²⁺. |

| Quantum Yield (at saturating Ca²⁺) | ~0.14-0.18[12][14] | |

| Molecular Weight (Fluo-3 AM) | 1129.9 g/mol [1][6] |

Intracellular Calcium Signaling Pathway

Intracellular calcium is a crucial second messenger that regulates a multitude of cellular processes, including gene expression, muscle contraction, and neurotransmitter release.[15] Fluo-3 AM is instrumental in visualizing the dynamics of these signaling pathways. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[16][17] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15][16] IP3 then binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[15][18][19] This transient increase in intracellular calcium can be detected by Fluo-3.

Experimental Protocols

The following is a generalized protocol for loading cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature is often necessary for different cell types and experimental conditions.[2]

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES-glucose buffer)

-

Probenecid (B1678239) (optional)

Protocol:

-

Stock Solution Preparation:

-

Working Solution Preparation:

-

For a final loading concentration of 1-5 µM, dilute the Fluo-3 AM stock solution into the desired buffered physiological medium.[2]

-

To aid in the dispersion of the nonpolar Fluo-3 AM in the aqueous loading medium, Pluronic® F-127 can be added.[2] A common method is to mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading medium, resulting in a final Pluronic® F-127 concentration of about 0.02%.[2]

-

(Optional) To reduce the leakage of the de-esterified indicator from the cells, the organic anion-transport inhibitor probenecid can be added to the cell medium at a concentration of 1-2.5 mM.[2][20]

-

-

Cell Loading:

-

Wash the cells once with the buffered physiological medium.

-

Add the Fluo-3 AM working solution to the cells.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[2] Incubation at 37°C may promote dye compartmentalization into organelles, so for measuring cytoplasmic calcium, incubation at room temperature is often recommended.[1]

-

-

Washing and De-esterification:

-

Imaging:

Experimental Workflow

The following diagram illustrates the general workflow for a calcium imaging experiment using Fluo-3 AM.

Considerations and Limitations

-

Ratiometric Measurements: Unlike indicators such as Fura-2 and Indo-1, Fluo-3 does not undergo a wavelength shift upon binding calcium.[1] This means that ratiometric measurements, which can correct for variations in dye concentration and cell thickness, are not possible with Fluo-3 alone.[1]

-

Calibration: For accurate quantification of intracellular calcium concentrations, in situ calibration is necessary.[1][10] This often involves treating the cells with ionophores in solutions of known calcium concentrations to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.[1]

-

Compartmentalization: AM esters can sometimes be sequestered into intracellular organelles like mitochondria.[1] Lowering the incubation temperature during loading can help to minimize this effect.[1][2]

-

Phototoxicity: As with any fluorescent dye, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is advisable to use the lowest possible dye concentration and excitation intensity that provide an adequate signal-to-noise ratio.[2]

By understanding the fundamental principles, adhering to optimized protocols, and being mindful of the potential limitations, researchers can effectively employ Fluo-3 AM to gain valuable insights into the complex and dynamic world of intracellular calcium signaling.

References

- 1. biotium.com [biotium.com]

- 2. abpbio.com [abpbio.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. Fluo-3 AM, Fluorescent calcium Indicator (CAS 121714-22-5) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Fluo-3 - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 10. biotium.com [biotium.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 15. cusabio.com [cusabio.com]

- 16. Calcium signaling - Wikipedia [en.wikipedia.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. mdpi.com [mdpi.com]

- 19. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Fluo-3 | AAT Bioquest [aatbio.com]

spectral properties of Fluo-3 for microscopy

An In-Depth Technical Guide to the Spectral Properties of Fluo-3 for Microscopy

Introduction

Fluo-3 is a fluorescent indicator widely used to measure intracellular calcium (Ca²⁺) concentrations in living cells.[1] Developed by Roger Y. Tsien and colleagues, it has become an invaluable tool in various applications, including flow cytometry, confocal laser scanning microscopy, and high-throughput screening.[1][2][3][4][5] Fluo-3 is particularly noted for its compatibility with the 488 nm argon-ion laser line for excitation and its substantial increase in fluorescence intensity upon binding to Ca²⁺.[1][3][4][5][6] This guide provides a comprehensive overview of the spectral properties of Fluo-3, detailed experimental protocols, and visualizations of relevant pathways and workflows for researchers, scientists, and drug development professionals.

Core Spectral and Chemical Properties

Fluo-3 is essentially non-fluorescent in its Ca²⁺-free state.[1][6][7] Upon binding to calcium ions, its fluorescence intensity can increase by more than 100-fold.[3][4][5][7] Unlike ratiometric indicators like Fura-2 and Indo-1, Fluo-3's excitation and emission maxima do not shift significantly with Ca²⁺ binding.[6] This makes it a single-wavelength indicator.[7] Its relatively weaker affinity for Ca²⁺ compared to Fura-2 makes it more suitable for measuring high transient Ca²⁺ concentrations.[6]

| Property | Value | Notes |

| Excitation Maximum (Ex max) | ~506 nm | Compatible with 488 nm argon-ion laser sources.[6][8][9][10] |

| Emission Maximum (Em max) | ~526 nm | Detectable with standard FITC filter sets.[1][6][7][10] |

| Extinction Coefficient (ε) | ~86,000 M⁻¹cm⁻¹ | At 506 nm after hydrolysis.[10][11] |

| Quantum Yield (QY) | ~0.15 | At saturating Ca²⁺ levels.[7] |

| Dissociation Constant (Kd) | ~390-450 nM | This value can be affected by cellular factors like pH, temperature, and protein concentrations.[6][7][10] |

| Fluorescence Enhancement | >100-fold | Upon saturation with Ca²⁺.[3][4][5][9] |

Experimental Protocols

Accurate measurement of intracellular Ca²⁺ using Fluo-3 requires proper cell loading and calibration. The most common method for introducing Fluo-3 into cells is through its membrane-permeant acetoxymethyl (AM) ester form, Fluo-3 AM.[1]

Protocol 1: Cell Loading with Fluo-3 AM

This protocol describes a general procedure for loading adherent or suspension cells with Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Probenecid (B1678239) (optional)

-

Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose (KRH-glc) buffer)

Procedure:

-

Prepare Stock Solutions:

-

Prepare Loading Solution:

-

For a final concentration of 1-5 µM Fluo-3 AM, dilute the stock solution into the buffered physiological medium.

-

To aid in the dispersion of the nonpolar Fluo-3 AM, an equal volume of 20% Pluronic® F-127 can be mixed with the Fluo-3 AM stock solution before dilution into the loading medium.[2] This results in a final Pluronic® F-127 concentration of about 0.02-0.04%.[2][12]

-

(Optional) To reduce the leakage of the de-esterified dye from the cells, the organic anion-transport inhibitor probenecid can be added to the loading and post-incubation medium at a final concentration of 1-2.5 mM.[2][7]

-

-

Cell Incubation:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells for 15-60 minutes.[2] Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles, whereas incubation at 37°C may promote it.[6][7] The optimal time and temperature should be determined empirically.[2]

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with indicator-free buffer to remove any extracellular dye.[6][9]

-

Incubate the cells in the indicator-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Fluo-3 inside the cell.[1][2][9]

-

Protocol 2: In Vitro Calibration of Fluo-3

This protocol is used to determine the dissociation constant (Kd) of Fluo-3 under specific experimental conditions (e.g., buffer composition, pH, temperature), allowing for the conversion of fluorescence intensity to Ca²⁺ concentration.

Materials:

-

Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)[9]

-

Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)[9]

-

Salt form of Fluo-3 (e.g., pentapotassium salt)

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare Calcium Buffers: Create a series of calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.[9]

-

Add Indicator: Add a constant amount of the Fluo-3 salt to each calibration buffer.

-

Measure Fluorescence:

-

Measure the fluorescence intensity (F) for each calcium concentration.[9]

-

Determine the minimum fluorescence (Fmin) by measuring the fluorescence of the dye in the calcium-free buffer.[9]

-

Determine the maximum fluorescence (Fmax) by measuring the fluorescence of the dye in the calcium-saturating buffer.[9]

-

-

Calculate Ca²⁺ Concentration: The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)][6]

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

Caption: A typical GPCR signaling pathway leading to intracellular Ca²⁺ release.

Experimental Workflow: Fluo-3 AM Microscopy

Caption: Experimental workflow for intracellular calcium imaging using Fluo-3 AM.

Mechanism: Fluo-3 AM Activation

Caption: Mechanism of Fluo-3 AM loading and activation within a cell.[13]

References

- 1. Fluo-3 - Wikipedia [en.wikipedia.org]

- 2. abpbio.com [abpbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. Fluo-3 | AAT Bioquest [aatbio.com]

- 8. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 9. benchchem.com [benchchem.com]

- 10. biotium.com [biotium.com]

- 11. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. researchgate.net [researchgate.net]

Understanding Intracellular Calcium Dynamics with Fluo-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fluo-3, a widely used fluorescent indicator for measuring intracellular calcium ([Ca²⁺]i). It covers the fundamental properties of Fluo-3, detailed experimental protocols, and its application in studying calcium signaling pathways, offering a comprehensive resource for researchers in life sciences and drug discovery.

Introduction to Fluo-3

Fluo-3 is a visible light-excitable fluorescent dye developed by Roger Y. Tsien and his colleagues that has become a cornerstone in the study of intracellular calcium signaling.[1][2][3] It is valued for its significant fluorescence intensity increase—typically over 100-fold—upon binding to Ca²⁺.[1][2] This property allows for the sensitive detection of changes in [Ca²⁺]i in various applications, including fluorescence microscopy, flow cytometry, and high-throughput screening (HTS).[1][2][4]

Fluo-3 is essentially non-fluorescent in its calcium-free state.[1][3][5] When excited by light, typically from a 488 nm argon-ion laser, its fluorescence emission at approximately 526 nm dramatically increases as it binds to free calcium ions within the cell.[1][3][5][6] Unlike ratiometric indicators like Fura-2, Fluo-3's excitation and emission spectra do not shift upon Ca²⁺ binding, which simplifies data acquisition but requires careful control of experimental conditions to ensure accurate measurements.[2][5]

For cellular studies, Fluo-3 is most commonly used as its acetoxymethyl (AM) ester derivative, Fluo-3 AM.[1][3] The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm where it can respond to changes in calcium concentration.[1][3][7]

Quantitative and Spectroscopic Properties of Fluo-3

The utility of Fluo-3 as a calcium indicator is defined by its specific chemical and physical properties. These parameters are crucial for designing experiments and interpreting fluorescence data accurately.

| Property | Value | Notes |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | Compatible with 488 nm argon-ion laser lines.[1][5][6][8] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | Detected using standard FITC filter sets.[1][3][5][6] |

| Dissociation Constant (K_d) for Ca²⁺ | ~390 nM | This relatively low affinity is suitable for measuring transient, high-concentration calcium spikes.[1][2][4][9][10] |

| Fluorescence Enhancement | >100-fold | A large dynamic range provides excellent signal-to-noise ratio.[1][2] |

| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.18 | Represents the efficiency of converting absorbed light into emitted fluorescence.[1][2][4][10][11] |

| Molecular Weight (Fluo-3 AM) | 1129.85 g/mol | [6][12] |

| Molecular Weight (Fluo-3 K⁺ Salt) | 960 g/mol | [13] |

Calcium Signaling Pathways

Intracellular calcium is a universal second messenger that regulates a vast array of cellular processes, including gene expression, muscle contraction, neurotransmitter release, and apoptosis.[14][15] Cells maintain a very low resting concentration of cytoplasmic Ca²⁺ (~100 nM) compared to the extracellular environment.[16] Cellular signals, such as hormones or neurotransmitters, can trigger a rapid and transient increase in intracellular Ca²⁺, primarily through two main mechanisms: influx from the extracellular space or release from internal stores like the endoplasmic reticulum (ER).[14][16][17]

A predominant pathway for releasing stored calcium involves G-protein coupled receptors (GPCRs) and the activation of Phospholipase C (PLC).

As depicted, ligand binding to a GPCR activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][16][18] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the ER membrane, triggering the opening of calcium channels and the release of stored Ca²⁺ into the cytosol.[14][15] This surge in [Ca²⁺]i is what Fluo-3 measures.

Experimental Protocols

Accurate measurement of intracellular calcium with Fluo-3 requires careful attention to the loading procedure and imaging conditions.

Cell Loading with Fluo-3 AM

This protocol provides a general guideline for loading adherent or suspension cells with Fluo-3 AM. Optimization of dye concentration, loading time, and temperature is often necessary for specific cell types.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Protocol:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[5][12] Store this solution in small aliquots, protected from light and moisture at -20°C.[5]

-

Loading Solution Preparation:

-

For a final loading concentration of 4-5 µM, dilute the Fluo-3 AM stock solution into a physiological buffer (e.g., HBSS).[19][20][21]

-

To aid in dispersing the dye in the aqueous buffer, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer.[12][20] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[12][21]

-

(Optional) To reduce the leakage of de-esterified Fluo-3 from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[10][12]

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the Fluo-3 loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[12][19] Note: Incubation at 37°C may increase dye compartmentalization into organelles, so room temperature is often preferred for cytosolic measurements.[5]

-

-

Washing and De-esterification:

-

Measurement: The cells are now ready for fluorescence measurement. Proceed with imaging or analysis on a fluorescence microscope, plate reader, or flow cytometer with excitation set near 488 nm and emission collection near 525 nm.[19][20]

Data Presentation and Analysis

The primary data from a Fluo-3 experiment is a time course of fluorescence intensity. A common way to present this data is as a change in fluorescence relative to the baseline.

-

Baseline Fluorescence (F_min or F₀): The fluorescence intensity of the indicator in resting cells before stimulation.

-

Maximum Fluorescence (F_max): The fluorescence intensity after stimulation, representing the peak calcium concentration.

-

Data Normalization: Results are often expressed as a ratio (F/F₀) or as the change in fluorescence over baseline (ΔF/F₀ = (F - F₀)/F₀) to account for variations in dye loading between cells.

The concentration of free intracellular Ca²⁺ can be calculated using the following equation:

[Ca²⁺] = K_d * (F - F_min) / (F_max - F)

Where:

-

K_d is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).[1]

-

F is the experimental fluorescence intensity.

-

F_min is the fluorescence in the absence of calcium (determined using a calcium chelator like EGTA).[5]

-

F_max is the fluorescence at saturating calcium levels (determined using a calcium ionophore like A23187 or Ionomycin).[5]

Applications in Research and Drug Development

Fluo-3 has been instrumental in advancing our understanding of calcium's role in cell biology and has become a vital tool in pharmacology and drug discovery.

-

High-Throughput Screening (HTS): Fluo-3 is extensively used in HTS to screen compound libraries for activity against targets that modulate intracellular calcium, such as GPCRs and ion channels.[2][4][12] Its robust signal makes it ideal for automated, microplate-based assays.[12][23]

-

Confocal Microscopy: The dye's compatibility with the 488 nm laser line makes it perfect for confocal laser scanning microscopy, enabling the visualization of spatial and temporal calcium dynamics, such as calcium waves and sparks, within single cells.[1][2][3]

-

Flow Cytometry: Fluo-3 is used to analyze calcium mobilization in response to stimuli in heterogeneous cell populations on a single-cell basis.[1][2][6]

Advantages and Disadvantages of Fluo-3

| Advantages | Disadvantages |

| Visible Light Excitation: Compatible with common 488 nm laser lines, reducing cellular autofluorescence and photodamage compared to UV-excitable dyes.[2][24] | Single Wavelength Indicator: Not suitable for ratiometric measurements, making it sensitive to variations in dye concentration, cell thickness, and photobleaching.[5][25] |

| Large Fluorescence Increase: A >100-fold increase in intensity upon Ca²⁺ binding provides high sensitivity and an excellent signal-to-noise ratio.[1][2] | Potential for Compartmentalization: The AM ester form can accumulate in organelles like mitochondria, which can interfere with cytosolic measurements.[5][10][12] |

| High Photon Yield: Produces a bright signal, enabling the detection of small, localized calcium events.[3] | Temperature and pH Sensitivity: Fluo-3 fluorescence can be affected by changes in temperature and pH.[1] |

| Well-Established: Extensively validated and cited in scientific literature for a wide range of cell types and applications.[1][2] | Dye Leakage: The de-esterified form can be extruded from some cell types by organic anion transporters, requiring the use of inhibitors like probenecid.[1][12] |

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Fluo-3 - Wikipedia [en.wikipedia.org]

- 4. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 5. biotium.com [biotium.com]

- 6. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]

- 12. abpbio.com [abpbio.com]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. cusabio.com [cusabio.com]

- 15. news-medical.net [news-medical.net]

- 16. Calcium signaling - Wikipedia [en.wikipedia.org]

- 17. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. labs.pbrc.edu [labs.pbrc.edu]

- 20. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 21. docs.aatbio.com [docs.aatbio.com]

- 22. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]

- 23. ulab360.com [ulab360.com]

- 24. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]

- 25. benchchem.com [benchchem.com]

The Landmark Discovery of Fluo-3: A Technical Guide to Roger Tsien's Contribution to Calcium Imaging

This in-depth technical guide explores the seminal discovery and development of Fluo-3, a fluorescent indicator that revolutionized the study of intracellular calcium signaling. We delve into the pioneering work of Nobel laureate Roger Y. Tsien and his colleagues, providing researchers, scientists, and drug development professionals with a comprehensive understanding of Fluo-3's core principles, experimental applications, and lasting impact.

Introduction: The Quest for a Visible Light Calcium Indicator

Prior to the development of Fluo-3, the measurement of intracellular calcium concentrations ([Ca²⁺]i) largely relied on UV-excitable fluorescent indicators like Fura-2 and Indo-1. While groundbreaking, these dyes presented challenges, including potential phototoxicity and the need for specialized UV microscopy equipment. Recognizing these limitations, Roger Tsien's laboratory embarked on a mission to create a new class of calcium indicators excitable by visible light, compatible with the widely available argon-ion lasers used in confocal microscopy and flow cytometry. This endeavor culminated in the synthesis of Fluo-3 in 1989, a molecule that would become one of the most widely used tools for cellular calcium research.[1][2][3][4][5][6]

Fluo-3: Design, Mechanism, and Spectral Properties

Fluo-3 was ingeniously designed by coupling the calcium-binding motif of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) to a fluorescein-based chromophore.[3][6][7] This molecular architecture allows for a dramatic increase in fluorescence upon binding to Ca²⁺. In its free form, Fluo-3 is virtually non-fluorescent due to a process called photoinduced electron transfer (PeT) from the electron-rich BAPTA moiety to the excited fluorophore, which quenches its fluorescence.[7] The binding of a calcium ion to the BAPTA chelator inhibits this PeT process, resulting in a significant enhancement of fluorescence intensity.[7]

One of the key advantages of Fluo-3 is its spectral compatibility with standard fluorescein (B123965) (FITC) filter sets.[1][8] It is efficiently excited by the 488 nm line of an argon-ion laser, making it ideal for confocal microscopy.[1][8][9]

Table 1: Quantitative Properties of Fluo-3

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [1][8] |

| Emission Maximum (Ca²⁺-bound) | ~526 nm | [1][8] |

| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | [1][2][9][10] |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | [1][2][4] |

| Quantum Yield (Ca²⁺-saturated) | ~0.15 - 0.18 | [1][2][4] |

| Extinction Coefficient (Ca²⁺-bound) | 86,000 M⁻¹cm⁻¹ at 506 nm | [11] |

Experimental Protocols: Measuring Intracellular Calcium with Fluo-3 AM

A major breakthrough in the application of Fluo-3 was the development of its acetoxymethyl (AM) ester form, Fluo-3 AM.[1][5][11][12] This membrane-permeant derivative allows for the passive loading of the indicator into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fluo-3 in the cytoplasm.[1][5][13]

Below is a generalized protocol for loading cells with Fluo-3 AM and measuring intracellular calcium changes. Note that optimal conditions may vary depending on the cell type.

Reagent Preparation

-

Fluo-3 AM Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[11][14][15]

-

Pluronic F-127 Stock Solution (Optional but Recommended): Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar Fluo-3 AM in aqueous media.[11][12][14][15]

-

Loading Buffer: A buffered physiological medium such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES-glucose buffer is typically used.[11][12]

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a stock solution of probenecid (e.g., 100 mM in a suitable solvent). Probenecid can be used to inhibit organic anion transporters in the cell membrane, reducing the leakage of the de-esterified Fluo-3 from the cell.[1][15]

Cell Loading Procedure

-

Cell Preparation: Plate adherent cells on coverslips or in microplates suitable for fluorescence microscopy or plate reading. Suspension cells can be washed and resuspended in the loading buffer.

-

Prepare Loading Solution: Dilute the Fluo-3 AM stock solution into the loading buffer to a final concentration of 1-5 µM.[14][15]

-

(Optional) To aid in dye solubilization, first mix the aliquot of Fluo-3 AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution before diluting into the loading buffer. The final concentration of Pluronic F-127 is typically around 0.02%.[11][14][15]

-

(Optional) Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit dye leakage.[15]

-

Incubation: Incubate the cells with the Fluo-3 AM loading solution for 15-60 minutes at room temperature or 37°C.[12][14][15] Incubation at 37°C may lead to compartmentalization of the dye in organelles, so room temperature incubation is often preferred for cytoplasmic measurements.[11]

-

Washing: Wash the cells several times with indicator-free medium (with probenecid, if used) to remove extracellular Fluo-3 AM.[11][12][14]

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[14][15]

Fluorescence Measurement and Data Analysis

-

Excitation and Emission: Excite the loaded cells at ~488-506 nm and collect the emitted fluorescence at ~526 nm using a fluorescence microscope, confocal microscope, flow cytometer, or microplate reader.[1][12][16]

-

Data Acquisition: Record the fluorescence intensity over time. Establish a baseline fluorescence before applying a stimulus that is expected to alter intracellular calcium levels.

-

Data Interpretation: Changes in fluorescence intensity directly correlate with changes in intracellular calcium concentration. An increase in fluorescence indicates a rise in [Ca²⁺]i.

-

Calibration (Optional): While Fluo-3 is primarily used as a qualitative indicator of calcium changes, it is possible to perform a calibration at the end of an experiment to estimate [Ca²⁺]i. This typically involves permeabilizing the cells with an ionophore (e.g., ionomycin) in the presence of a calcium-free buffer (containing a chelator like EGTA) to obtain the minimum fluorescence (Fmin), followed by the addition of a saturating concentration of calcium to obtain the maximum fluorescence (Fmax). The intracellular calcium concentration can then be calculated using the following equation:

[Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)

Where Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).[11]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Mechanism of Fluo-3 fluorescence.

Caption: Experimental workflow for Fluo-3 AM cell loading.

Caption: Gq-coupled GPCR signaling pathway visualized with Fluo-3.

Conclusion: The Enduring Legacy of Fluo-3

The discovery and development of Fluo-3 by Roger Tsien and his team marked a pivotal moment in cell biology. Its visible-light excitation properties, large fluorescence dynamic range, and the convenience of the AM ester loading method democratized the study of intracellular calcium signaling. Fluo-3 has been instrumental in countless studies, from fundamental research into cellular signaling pathways to high-throughput drug screening.[1][2][15] While newer generations of calcium indicators have since been developed, the foundational principles established with Fluo-3 continue to influence the design of novel fluorescent probes. The work of Roger Tsien in this area, for which he was a co-recipient of the 2008 Nobel Prize in Chemistry for his contributions to the discovery and development of the green fluorescent protein, has left an indelible mark on modern biological and biomedical research.[17][18][19]

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Fluo-3 - Wikipedia [en.wikipedia.org]

- 6. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 7. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. biotium.com [biotium.com]

- 12. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluo-3-AM Assay [protocols.io]

- 15. abpbio.com [abpbio.com]

- 16. Fluo-3/AM measurements of intracellular [Ca2+]i [bio-protocol.org]

- 17. Roger Y. Tsien - Wikipedia [en.wikipedia.org]

- 18. aacr.org [aacr.org]

- 19. Roger Tsien Wins 2008 Nobel Prize in Chemistry | HHMI [hhmi.org]

Fluo-3: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Enhancement

For Researchers, Scientists, and Drug Development Professionals

Fluo-3 is a fluorescent indicator widely used for the quantification of intracellular calcium (Ca²⁺), a critical second messenger in a vast array of cellular signaling pathways. Its utility stems from a dramatic increase in fluorescence intensity upon binding to Ca²⁺, a property that allows for the sensitive detection of changes in intracellular calcium concentration. This technical guide provides an in-depth analysis of the quantum yield and fluorescence enhancement of Fluo-3, complete with experimental protocols and visual representations of key cellular and experimental processes.

Core Properties of Fluo-3

Fluo-3 is essentially non-fluorescent in its Ca²⁺-free form. However, upon chelation of Ca²⁺, its quantum yield and fluorescence intensity increase significantly. This "turn-on" characteristic provides a high-contrast signal for detecting calcium fluxes in living cells.[1][2] The dye is excitable by visible light, typically from a 488 nm argon-ion laser, making it compatible with common fluorescence microscopy and flow cytometry instrumentation.[1][3]

Quantitative Spectroscopic and Binding Properties

The key parameters defining the performance of Fluo-3 as a calcium indicator are summarized in the table below. These values are crucial for experimental design and data interpretation.

| Property | Value | References |

| Quantum Yield (Φ) (Ca²⁺-saturated) | ~0.14 - 0.15 | [4] |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold | [3] |

| Excitation Maximum (Ex) | 506 nm | [2][5] |

| Emission Maximum (Em) | 526 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | ~325 - 390 nM | [2][4] |

Intracellular Calcium Signaling: The GPCR Pathway

A primary application of Fluo-3 is in the study of G-protein coupled receptor (GPCR) signaling. Many GPCRs, upon activation by a ligand, initiate a cascade of events that leads to the release of Ca²⁺ from intracellular stores, a process that can be effectively monitored using Fluo-3. The Gq alpha subunit pathway is a canonical example of this process.

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Protocols

Accurate and reproducible measurements with Fluo-3 require careful attention to experimental detail. The following sections provide standardized protocols for cell loading and for the determination of quantum yield and fluorescence enhancement.

Protocol 1: Intracellular Loading of Fluo-3 AM

The acetoxymethyl (AM) ester form of Fluo-3 is membrane-permeant and is used to load the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form of Fluo-3 in the cytoplasm.

Materials:

-

Fluo-3 AM (stored desiccated at -20°C, protected from light)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Prepare a Fluo-3 AM stock solution: Dissolve Fluo-3 AM in anhydrous DMSO to a final concentration of 1-5 mM.

-

Prepare the loading solution:

-

For each experiment, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in HBSS.

-

To aid in the dispersion of the nonpolar Fluo-3 AM in the aqueous buffer, pre-mix the aliquot of the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in HBSS.[6] This results in a final Pluronic® F-127 concentration of approximately 0.02%.

-

If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[4]

-

-

Cell Loading:

-

Remove the culture medium from the adherent cells or pellet the suspension cells.

-

Add the Fluo-3 AM loading solution to the cells.

-

Incubate for 15-60 minutes at 20-37°C. The optimal time and temperature should be determined empirically for each cell type.[6]

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells 2-3 times with fresh, warm HBSS (with probenecid, if used).

-

-

De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for the complete cleavage of the AM esters by intracellular esterases.[4]

-

Measurement: The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~526 nm.

Caption: Experimental workflow for loading cells with Fluo-3 AM.

Protocol 2: Determination of Fluorescence Quantum Yield (Comparative Method)

The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. The comparative method, which involves using a standard with a known quantum yield, is a common and reliable approach.

Materials:

-

Fluo-3 (salt form)

-

A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

Appropriate buffer (e.g., a calcium-saturating buffer for Fluo-3)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilutions: Prepare a series of five to six dilutions of both the Fluo-3 sample and the fluorescent standard in the appropriate buffer. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure Absorbance: For each dilution, measure the absorbance at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence:

-

Using a fluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard at the same excitation wavelength.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the Fluo-3 sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate Gradients: Determine the gradient (slope) of the straight line for both plots.

-

Calculate Quantum Yield: The quantum yield of the Fluo-3 sample (Φ_X) can be calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Protocol 3: Quantification of Fluorescence Enhancement

The fluorescence enhancement factor is the ratio of the fluorescence intensity of the Ca²⁺-saturated form to that of the Ca²⁺-free form.

Materials:

-

Fluo-3 (salt form)

-

Calcium-free buffer (e.g., containing 10 mM EGTA)

-

Calcium-saturating buffer (e.g., containing 10 mM CaCl₂)

-

Fluorometer

Procedure:

-

Prepare Fluo-3 solutions: Prepare two solutions of Fluo-3 at the same concentration (e.g., 1 µM), one in the calcium-free buffer (F_min) and one in the calcium-saturating buffer (F_max).

-

Measure Fluorescence:

-

In a fluorometer, measure the fluorescence intensity of the F_min solution at the emission maximum (~526 nm) using the optimal excitation wavelength (~506 nm).

-

Without changing any instrument settings, measure the fluorescence intensity of the F_max solution.

-

-

Calculate Fluorescence Enhancement: The fluorescence enhancement factor is calculated as:

Enhancement Factor = F_max / F_min

Summary and Conclusion

Fluo-3 remains a valuable tool for researchers studying intracellular calcium signaling. Its significant fluorescence enhancement upon calcium binding and its compatibility with standard instrumentation make it a robust choice for a variety of applications, from basic research to high-throughput drug screening. By understanding its core properties and adhering to standardized experimental protocols, researchers can obtain reliable and reproducible data to unravel the complexities of calcium's role in cellular function.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 5. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Calcium Indicator Fluo-3

Fluo-3 is a fluorescent indicator widely utilized for the quantification of intracellular calcium (Ca²⁺), a critical second messenger in a myriad of cellular processes. Developed by Roger Y. Tsien and colleagues, its introduction in 1989 has significantly advanced the study of calcium signaling dynamics in living cells.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fluo-3 for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Fluo-3 is a derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) linked to a fluorescein-like fluorophore. Its structure is specifically engineered to exhibit a low basal fluorescence in the absence of calcium and a dramatic increase in fluorescence intensity upon binding to Ca²⁺.[1][4]

For cellular applications, Fluo-3 is most commonly used in its acetoxymethyl (AM) ester form, Fluo-3 AM.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant Fluo-3 molecule, which is then trapped in the cytoplasm.[1][5][6] This mechanism ensures targeted delivery and retention of the indicator within the intracellular environment.

Chemical Information:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fluo-3 | C₃₆H₃₀Cl₂N₂O₁₃ | 769.54[7][8] |

| Fluo-3 AM | C₅₁H₅₀Cl₂N₂O₂₃ | 1129.85[9][10] |

Spectroscopic and Calcium Binding Properties

Fluo-3 is designed for use with visible light excitation sources, most notably the 488 nm argon-ion laser line commonly found in flow cytometers and confocal microscopes.[1][2][11] Unlike ratiometric indicators such as Fura-2 and Indo-1, Fluo-3 does not exhibit a significant shift in its excitation or emission wavelength upon calcium binding.[2][12] Instead, the fluorescence intensity at its emission maximum increases by approximately 100-fold or more.[2] In its calcium-free state, Fluo-3 is essentially non-fluorescent.[1][11]

Quantitative Spectroscopic and Binding Data:

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | 506 nm[2][9][11] | Ca²⁺-bound |

| Emission Maximum (λem) | 526 nm[2] | Ca²⁺-bound |

| Molar Extinction Coefficient (ε) | ~86,000-100,000 cm⁻¹M⁻¹[2][9][13] | At 506 nm, Ca²⁺-bound |

| Quantum Yield (Φ) | ~0.15[2] | Ca²⁺-bound |

| Dissociation Constant (Kd) | ~325-390 nM[2][3][9][11] | 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2 |

| Fluorescence Enhancement | >100-fold[2][14] | Upon Ca²⁺ saturation |

Note: The dissociation constant (Kd) can be influenced by cellular factors such as pH, temperature, ionic strength, and protein binding, necessitating in situ calibration for precise measurements.[15]

Mechanism of Intracellular Calcium Detection

The process of measuring intracellular calcium using Fluo-3 AM involves several key steps, from passive entry into the cell to the final fluorescence signal generation upon calcium binding.

Experimental Protocol: Cell Loading with Fluo-3 AM

This protocol provides a general guideline for loading adherent cells with Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.

Reagents:

-

Fluo-3 AM stock solution (1-5 mM in anhydrous DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) stock solution (optional, to reduce dye leakage)

Protocol:

-

Prepare Loading Solution:

-

Warm the Fluo-3 AM and Pluronic® F-127 solutions to room temperature.

-

For a final loading concentration of 4 µM, mix equal volumes of 1 mM Fluo-3 AM and 20% Pluronic F-127.[16]

-

Immediately dilute this mixture into pre-warmed HBSS to the desired final concentration (e.g., 1-5 µM).[10][16] If using, add probenecid at this stage (final concentration 1-2.5 mM).[10][11]

-

-

Cell Loading:

-

Culture cells on a suitable imaging plate (e.g., 96-well black-walled, clear-bottom plate).[16]

-

Remove the culture medium from the cells.

-

Add the Fluo-3 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C or room temperature in the dark.[10][16] Incubation at room temperature may reduce dye compartmentalization into organelles.[15]

-

-

Washing:

-

De-esterification:

-

Add fresh, pre-warmed buffer to the cells.

-

Incubate for an additional 30 minutes at 37°C in the dark to allow for complete de-esterification of the Fluo-3 AM.[16]

-

-

Imaging:

References

- 1. Fluo-3 - Wikipedia [en.wikipedia.org]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. N-(2-(2-(2-(Bis(carboxymethyl)amino)-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)-N-(carboxymethyl)glycine | C36H30Cl2N2O13 | CID 104978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]

- 10. abpbio.com [abpbio.com]

- 11. Fluo-3 | AAT Bioquest [aatbio.com]

- 12. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Fluo-3, pentapotassium salt | AAT Bioquest [aatbio.com]

- 14. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 15. biotium.com [biotium.com]

- 16. labs.pbrc.edu [labs.pbrc.edu]

- 17. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]

Fluo-3 Dissociation Constant (Kd) for Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (Kd) of Fluo-3 for calcium (Ca²⁺), a critical parameter for the accurate measurement of intracellular calcium concentrations. Understanding the factors that influence the Kd of Fluo-3 is paramount for researchers and drug development professionals relying on this fluorescent indicator for applications in cell signaling, neuroscience, and high-throughput screening.

Core Concepts: The Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the affinity between a ligand (in this case, Ca²⁺) and a protein or a small molecule like Fluo-3. It is the concentration of Ca²⁺ at which half of the Fluo-3 molecules are bound to calcium. A lower Kd value indicates a higher affinity of the indicator for calcium. For single-wavelength indicators like Fluo-3, where fluorescence intensity increases upon binding to Ca²⁺, the relationship between fluorescence and calcium concentration can be described by the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

-

[Ca²⁺] is the free calcium concentration.

-

Kd is the dissociation constant.

-

F is the measured fluorescence intensity of the indicator at a given experimental calcium concentration.

-

Fmin is the fluorescence intensity in the absence of calcium.

-

Fmax is the fluorescence intensity at a saturating calcium concentration.

Quantitative Data: Fluo-3 Dissociation Constants

The reported Kd value for Fluo-3 can vary depending on the experimental conditions. It is crucial to consider these conditions when interpreting calcium measurements. The following table summarizes reported Kd values for Fluo-3 under different conditions.

| Kd Value (nM) | Experimental Conditions | Reference |

| ~390 | In vitro, 22°C, 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA | [1][2][3][4][5] |

| 450 | In cell-free media | [6][7] |

| 558 ± 15 | In the cytosol of a permeabilized rabbit ventricular cardiomyocyte | [8] |

| 898 ± 64 | In intact rabbit ventricular cardiomyocytes after incubation with Fluo-3 AM | [8] |

Note: The Kd in a cellular environment is often different from that in a cell-free solution due to factors such as pH, protein binding, ionic strength, temperature, and viscosity[5][6][7][9]. Therefore, in situ calibration is often recommended for more accurate intracellular calcium measurements.

Experimental Protocols

Accurate determination of intracellular Ca²⁺ concentration using Fluo-3 requires proper cell loading and calibration. Below are generalized protocols for these key experimental steps.

Fluo-3 AM Loading Protocol for Adherent Cells

This protocol describes the loading of the acetoxymethyl (AM) ester form of Fluo-3 into live cells, where it is cleaved by intracellular esterases to the active, calcium-sensitive form.

-

Cell Preparation: Plate cells on a suitable culture dish (e.g., 96-well clear bottom black-walled plate) and culture overnight to allow for adherence[10].

-

Loading Solution Preparation:

-

Prepare a stock solution of Fluo-3 AM (e.g., 1-5 mM) in anhydrous DMSO[6].

-

For a working solution, dilute the Fluo-3 AM stock to a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Krebs-Ringer-HEPES-glucose buffer)[6][11].

-

To aid in solubilization and prevent aggregation, Pluronic® F-127 can be mixed with the Fluo-3 AM stock solution before dilution[6][11].

-

To inhibit the extrusion of the de-esterified Fluo-3 by organic anion transporters, probenecid (B1678239) (1-2.5 mM) can be added to the loading solution[1][12].

-

-

Cell Loading:

-

Washing:

-

Remove the loading solution and wash the cells several times with a buffer to remove extracellular Fluo-3 AM[6].

-

-

De-esterification:

-

Incubate the cells in buffer for an additional 30 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases[13].

-

-

Measurement:

In Situ Calibration of Intracellular Fluo-3

To determine the Kd of Fluo-3 within the cellular environment, an in situ calibration is performed. This involves permeabilizing the cells to control the intracellular Ca²⁺ concentration with calibration buffers and measuring the corresponding fluorescence.

-

Cell Loading: Load cells with Fluo-3 AM as described above.

-

Permeabilization: Expose the loaded cells to a buffer containing a calcium ionophore (e.g., ionomycin (B1663694) or A-23187) to make the cell membrane permeable to Ca²⁺[7][12].

-

Determination of Fmax: Add a buffer with a saturating concentration of Ca²⁺ (e.g., >1 mM) to the permeabilized cells and measure the maximum fluorescence intensity (Fmax)[3].

-

Determination of Fmin: Chelate the Ca²⁺ by adding a buffer containing a high concentration of a calcium chelator like EGTA to the permeabilized cells and measure the minimum fluorescence intensity (Fmin).

-

Measurement at Intermediate [Ca²⁺]: Expose the permeabilized cells to a series of calibration buffers with known free Ca²⁺ concentrations and measure the fluorescence intensity (F) for each concentration.

-

Kd Calculation: Use the measured fluorescence values and the known Ca²⁺ concentrations to calculate the Kd using the equation mentioned in the "Core Concepts" section.

Visualizations

Fluo-3 Calcium Binding Equilibrium

The following diagram illustrates the equilibrium between the non-fluorescent Fluo-3 and the highly fluorescent Fluo-3-Ca²⁺ complex.

Caption: Equilibrium between Fluo-3 and its calcium-bound state.

Generalized Experimental Workflow for Intracellular Calcium Measurement

This diagram outlines the key steps involved in measuring intracellular calcium using Fluo-3 AM.

Caption: Workflow for intracellular calcium measurement using Fluo-3 AM.

Cellular Mechanism of Fluo-3 AM

This diagram illustrates the process of Fluo-3 AM entering the cell and becoming activated to its calcium-sensitive form.

Caption: Cellular uptake and activation of Fluo-3 AM.

References

- 1. Fluo-3 | AAT Bioquest [aatbio.com]

- 2. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 3. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 4. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labs.pbrc.edu [labs.pbrc.edu]

- 11. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Fluo-3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Measuring Calcium Concentration with Fluo-3

For researchers, scientists, and drug development professionals, accurately measuring intracellular calcium ([Ca2+]) is crucial for understanding a vast array of cellular processes. Fluo-3, a fluorescent indicator developed by Roger Y. Tsien, has been a cornerstone in these investigations for decades.[1][2] This technical guide provides a comprehensive overview of the principles and methodologies for using Fluo-3 to quantify intracellular calcium concentrations.

Core Principles of Fluo-3

Fluo-3 is a visible light-excitable dye that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.[1][3] In its Ca2+-free form, Fluo-3 is essentially non-fluorescent. However, when it binds to calcium, its fluorescence can increase by approximately 100-fold.[3][4] This large dynamic range makes it highly effective for detecting transient changes in intracellular calcium, such as "calcium sparks".[1]

Fluo-3 is a single-wavelength indicator, meaning its excitation and emission maxima do not shift upon Ca2+ binding.[5] This characteristic simplifies experimental setups, as it can be used with standard fluorescein (B123965) (FITC) filter sets and is well-suited for excitation by the 488 nm argon-ion laser line commonly found in confocal microscopes and flow cytometers.[1][3][4]

To facilitate its entry into living cells, Fluo-3 is available as a membrane-permeant acetoxymethyl (AM) ester.[1][3] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Fluo-3 free acid in the cytoplasm where it can bind to calcium.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fluo-3, essential for experimental design and data interpretation.

Table 1: Spectral and Physicochemical Properties of Fluo-3

| Property | Value | Reference |

| Excitation Maximum (Ca2+-bound) | 506 nm | [3][5][7] |

| Emission Maximum (Ca2+-bound) | 526 nm | [3][5][8] |

| Dissociation Constant (Kd) for Ca2+ | ~390 nM (in vitro) | [3][4][9][10] |

| Quantum Yield (Ca2+-saturated) | ~0.15 | [3] |

| Fluorescence Intensity Increase | ~100-fold | [3][4] |

| Molar Extinction Coefficient (at 506 nm) | 86,000 M⁻¹cm⁻¹ | [5] |

| Molecular Weight (AM Ester) | 1129.9 g/mol | [5][8] |

Note: The in situ Kd of Fluo-3 within the cellular environment can be influenced by factors such as pH, temperature, ionic strength, and protein binding, and may differ from the in vitro value.[5][11] For precise measurements, in situ calibration is recommended.[12]

Experimental Protocols

Protocol 1: Loading Cells with Fluo-3 AM

This protocol provides a general guideline for loading Fluo-3 AM into adherent or suspension cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Fluo-3 AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v solution in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Krebs-Ringer-HEPES-glucose buffer)

-

Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

-

Prepare Stock Solutions:

-

Prepare Loading Solution:

-

For a final loading concentration of 1-5 µM Fluo-3 AM, dilute the stock solution into the physiological buffer.

-

To facilitate solubilization, first mix the required volume of the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.[13]

-

If dye leakage is a concern, the organic anion transport inhibitor probenecid can be added to the loading and wash buffers at a final concentration of 1-2.5 mM.[13][15]

-

-

Cell Loading:

-

Wash cells once with the physiological buffer to remove culture medium.

-

Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[13] Note that incubation at 37°C may promote dye compartmentalization into organelles.[5] For cytoplasmic calcium measurements, incubation at room temperature is often preferred.[5]

-

-

Wash and De-esterification:

-

Measurement:

-

Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.

-

Protocol 2: In Vitro Calibration of Fluo-3 for [Ca2+] Determination

To convert fluorescence intensity measurements into absolute calcium concentrations, an in vitro calibration is necessary to determine the dissociation constant (Kd) under your specific experimental conditions.

Materials:

-

Fluo-3, potassium salt

-

Calcium-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Fluorometer or fluorescence imaging system

Procedure:

-

Prepare Calcium Buffers:

-

Prepare Indicator Solutions:

-

Add a constant amount of the Fluo-3 salt to each calibration buffer.

-

-

Measure Fluorescence:

-

Measure the fluorescence intensity (F) for each calcium concentration.

-

Determine the minimum fluorescence (Fmin) from the calcium-free buffer and the maximum fluorescence (Fmax) from the calcium-saturating buffer.[15]

-

-

Calculate [Ca2+]:

-

The intracellular calcium concentration can be calculated using the following equation derived from the law of mass action: [Ca2+] = Kd * (F - Fmin) / (Fmax - F) [5]

-

The Kd can be determined by plotting the fluorescence intensity against the known calcium concentrations and fitting the data to a binding curve.

-

Visualizations

Fluo-3 Mechanism of Action

Caption: Mechanism of Fluo-3 for intracellular calcium detection.

Experimental Workflow for a Fluo-3 Assay

Caption: A typical experimental workflow for a Fluo-3 calcium assay.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Caption: GPCR signaling pathway leading to intracellular calcium release.

References

- 1. Fluo-3 - Wikipedia [en.wikipedia.org]

- 2. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluo-3 | AAT Bioquest [aatbio.com]

- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]

- 8. Fluo-3 AM | CAS 121714-22-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 13. abpbio.com [abpbio.com]

- 14. biotium.com [biotium.com]

- 15. benchchem.com [benchchem.com]

- 16. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

The Enduring Utility of Fluo-3 in Elucidating Cellular Calcium Dynamics: A Technical Guide

For Immediate Release

A comprehensive overview of the fluorescent calcium indicator, Fluo-3, tailored for researchers, scientists, and drug development professionals. This guide delves into the core advantages of Fluo-3, its quantitative properties, and detailed experimental protocols, providing a robust resource for its application in cell biology.

In the landscape of intracellular calcium measurement, Fluo-3 remains a cornerstone tool for researchers, enabling the visualization and quantification of calcium signaling in a variety of cellular contexts.[1] Developed by Roger Tsien and colleagues, Fluo-3's unique properties have cemented its place in techniques ranging from confocal microscopy to high-throughput screening.[2] This technical guide explores the fundamental advantages of Fluo-3, presents its key quantitative characteristics in a comparative format, and provides detailed experimental methodologies to facilitate its effective implementation in the laboratory.

Core Advantages of Fluo-3

Fluo-3 offers several key advantages that have contributed to its widespread adoption in cell biology research:

-

Visible Light Excitation: Fluo-3 is optimally excited by the 488 nm argon-ion laser line, a common feature in confocal microscopes and flow cytometers.[1][2] This compatibility with standard instrumentation simplifies its use and avoids the phototoxicity and autofluorescence issues often associated with UV-excitable dyes.[2]

-

Large Fluorescence Intensity Increase: Upon binding to Ca²⁺, Fluo-3 exhibits a dramatic increase in fluorescence intensity, typically greater than 100-fold.[2] This large dynamic range provides excellent sensitivity for detecting changes in intracellular calcium concentrations, from elementary release events to global cellular responses.

-

High Contrast Imaging: The substantial increase in fluorescence from a nearly non-fluorescent baseline in the absence of calcium results in high-contrast images, making it well-suited for applications where a clear signal-to-noise ratio is critical.

-

Versatility in Application: Fluo-3 has been successfully employed in a wide array of applications, including flow cytometry, confocal laser scanning microscopy, and cell-based high-throughput screening (HTS) for drug discovery.[2][3]

-

AM Ester Form for Cell Loading: The acetoxymethyl (AM) ester form of Fluo-3 is membrane-permeant, allowing for straightforward loading into live cells through simple incubation.[3] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytoplasm.[4]

Quantitative Data Summary

For researchers selecting a calcium indicator, understanding the specific quantitative properties is crucial. The following table summarizes the key parameters of Fluo-3 and provides a comparison with its well-known analog, Fluo-4.

| Property | Fluo-3 | Fluo-4 |

| Kd for Ca²⁺ * | 325 nM[2][5] | 345 nM[2][5] |

| Excitation Maximum (Ca²⁺-bound) | 506 nm[1][2][5] | 494 nm[2][5] |

| Emission Maximum (Ca²⁺-bound) | 526 nm[1][2][5] | 516 nm[2][5] |

| Quantum Yield (Ca²⁺-bound) | ~0.15[1] | 0.14[5] |

| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[2] | >100-fold[2] |

*Dissociation constant for Ca²⁺ determined at 22°C in 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA.[2][5]

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

A primary application of Fluo-3 is in studying intracellular calcium mobilization following the activation of G-protein coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit. The diagram below illustrates this signaling cascade.

Experimental Protocols

Effective use of Fluo-3 requires careful attention to the experimental protocol. Below are detailed methodologies for cell loading and a general workflow for a calcium flux assay.

Fluo-3 AM Loading Protocol for Adherent Cells

This protocol is suitable for cells grown in monolayers in multi-well plates or on coverslips.

-

Cell Preparation: Plate adherent cells on a suitable culture vessel (e.g., 96-well black-walled, clear-bottom plate) at a density that will result in a confluent monolayer on the day of the experiment.[6] Culture cells overnight in a CO₂ incubator at 37°C.[6]

-

Preparation of Fluo-3 AM Loading Solution:

-

Prepare a 1-5 mM stock solution of Fluo-3 AM in anhydrous DMSO.[3]

-

For a working solution, dilute the Fluo-3 AM stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[3]

-

To aid in the dispersion of the AM ester, Pluronic® F-127 can be added. This can be achieved by mixing the Fluo-3 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution into the loading medium, for a final Pluronic® concentration of approximately 0.02%.[3]

-

To reduce the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid (B1678239) can be added to the loading solution at a final concentration of 1-2.5 mM.[3]

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add the Fluo-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature in a dark environment (e.g., an incubator or a light-protected box).[3] Note that incubation at 37°C may increase dye compartmentalization into organelles.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with indicator-free medium (containing probenecid if used in the loading step) to remove any extracellular dye.[3]

-

-

De-esterification:

-

Add fresh indicator-free medium and incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the Fluo-3 AM within the cells.[3]

-

-

Calcium Imaging: The cells are now ready for the calcium flux experiment. Fluorescence can be monitored using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~488 nm and emission detection at ~525 nm.

Experimental Workflow: High-Throughput Screening (HTS) Calcium Flux Assay

Fluo-3 is frequently used in HTS campaigns to screen for compounds that modulate GPCR activity. The following diagram outlines a typical workflow for such an assay.

Conclusion

Fluo-3 continues to be a valuable and versatile tool for the study of intracellular calcium signaling. Its favorable spectral properties, large dynamic range, and ease of use make it a reliable choice for a wide range of applications in cell biology and drug discovery. By understanding its advantages and adhering to optimized experimental protocols, researchers can effectively harness the power of Fluo-3 to unravel the complex roles of calcium in cellular function.

References

Methodological & Application

Application Notes: Fluo-3 AM Loading Protocol for Primary Neurons

Audience: Researchers, scientists, and drug development professionals.